1-Bromo-2-fluoro-4-propylbenzene CAS number
1-Bromo-2-fluoro-4-propylbenzene CAS number
An In-depth Technical Guide to 1-Bromo-2-fluoro-4-propylbenzene
This technical guide provides a comprehensive overview of 1-Bromo-2-fluoro-4-propylbenzene (CAS No. 167858-56-2), tailored for researchers, scientists, and professionals in drug development. The document covers its chemical identity, physicochemical properties, a proposed synthetic route, and safety considerations.
Compound Identification
1-Bromo-2-fluoro-4-propylbenzene is a substituted aromatic hydrocarbon containing bromine and fluorine atoms. Its unique substitution pattern makes it a potentially valuable intermediate in the synthesis of complex organic molecules.
| Identifier | Value |
| CAS Number | 167858-56-2[1][2] |
| IUPAC Name | 1-bromo-2-fluoro-4-propylbenzene[1] |
| Molecular Formula | C₉H₁₀BrF[1][2] |
| Molecular Weight | 217.08 g/mol [1] |
| Canonical SMILES | CCCC1=CC(=C(C=C1)Br)F[1] |
| InChI Key | NYAHPJZGIZIGEL-UHFFFAOYSA-N[1] |
| Synonyms | Benzene, 1-bromo-2-fluoro-4-propyl-[1] |
Physicochemical and Computed Properties
While experimental data on the physical properties of 1-Bromo-2-fluoro-4-propylbenzene is limited, computational data provides valuable insights.
| Property | Value | Notes |
| Appearance | Not Available[2] | - |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions[2] | Recommended for stability. |
| XLogP3 | 4.1[1] | A computed measure of hydrophobicity. |
| Hydrogen Bond Donor Count | 0[1] | Computed |
| Hydrogen Bond Acceptor Count | 1[1] | Computed |
| Rotatable Bond Count | 2[1] | Computed |
| Topological Polar Surface Area | 0 Ų[1] | Computed |
| Complexity | 116[1] | Computed |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The proposed synthesis involves the fluorination of n-propylbenzene followed by bromination. The directing effects of the substituents are key to achieving the desired isomer.
Caption: Proposed two-step synthesis of 1-Bromo-2-fluoro-4-propylbenzene.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-Fluoro-4-propylbenzene
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Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve n-propylbenzene (1 equivalent) in acetonitrile (MeCN).
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Reagent Addition: Add Selectfluor® (1.1 equivalents) portion-wise to the stirred solution at room temperature. An exotherm may be observed.
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
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Work-up: Upon completion, quench the reaction by pouring the mixture into water. Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-fluoro-4-propylbenzene.
Step 2: Synthesis of 1-Bromo-2-fluoro-4-propylbenzene
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Reaction Setup: In a 100 mL round-bottom flask protected from light, dissolve the 1-fluoro-4-propylbenzene (1 equivalent) from Step 1 in a suitable solvent like dichloromethane (DCM).
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Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃) (0.1 equivalents).
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Reagent Addition: Slowly add a solution of bromine (Br₂) (1.05 equivalents) in DCM to the flask at 0 °C. The propyl group is an ortho-, para- director, and the fluorine is also an ortho-, para- director. Bromination is expected to occur at the position ortho to the fluorine and meta to the propyl group.
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Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
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Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess bromine. Separate the organic layer.
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Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The final product, 1-Bromo-2-fluoro-4-propylbenzene, can be purified by fractional distillation under reduced pressure or column chromatography.
Spectroscopic Data
Specific spectroscopic data for 1-Bromo-2-fluoro-4-propylbenzene is not widely available.
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Infrared (IR) Spectrum: A vapor phase IR spectrum is noted as available through John Wiley & Sons, Inc., but the data is not publicly accessible.[1]
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NMR and Mass Spectrometry: No published ¹H NMR, ¹³C NMR, or mass spectrometry data for this specific compound were found in the searched resources.
Researchers who synthesize this compound would need to perform a full spectroscopic characterization.
Caption: Workflow for the characterization of 1-Bromo-2-fluoro-4-propylbenzene.
Safety and Handling
There is no specific GHS classification or detailed safety data available for 1-Bromo-2-fluoro-4-propylbenzene.[2] Therefore, it is crucial to handle this compound with caution, assuming it may be hazardous. Safety protocols should be based on compounds with similar structures, such as 1-bromo-4-fluorobenzene.
Inferred Hazards (based on 1-Bromo-4-fluorobenzene):
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Toxicity: Potentially harmful if inhaled or in contact with skin.[3][4]
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Irritation: May cause skin, eye, and respiratory irritation.[3][4]
Recommended Handling Procedures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
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Keep away from heat, sparks, and open flames.
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Store in a tightly sealed container in a cool, dry place.
Potential Applications
As a poly-substituted benzene ring, 1-Bromo-2-fluoro-4-propylbenzene is a promising building block in organic synthesis. The presence of three distinct functional handles (bromo, fluoro, and propyl groups) allows for selective and sequential chemical modifications. Its potential applications are primarily in:
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Pharmaceuticals: The bromo-fluoro-aromatic motif is present in many biologically active molecules. This compound could serve as a key intermediate in the synthesis of novel drug candidates.
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Agrochemicals: Substituted benzene derivatives are frequently used in the development of new pesticides and herbicides.
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Materials Science: It could be used in the synthesis of liquid crystals, polymers, or other advanced materials where specific electronic and physical properties are required.
